Heptamethyleneimine
Overview
Description
Synthesis Analysis
The synthesis of oligo(1,6-heptadiynes) through Wittig-like reactions and metathesis chemistry involves linear oligoenes derived from dialkyl dipropargylmalonates, indicating a method of synthesizing structures related to Heptamethyleneimine. This process yields compounds with up to 23 conjugated double bonds, showcasing the complexity and versatility in synthesizing heptamethyleneimine derivatives (Scriban et al., 2009).
Molecular Structure Analysis
Research on the molecular structure of synthesized compounds, such as the analysis of 2,5-diazabicyclo [4.1.0]heptane, shows the existence of these compounds as mixtures of interconverting enantiomeric half-chair conformers. This demonstrates the intricate molecular geometry and dynamic behavior of molecules related to heptamethyleneimine (Majchrzak et al., 1983).
Chemical Reactions and Properties
The study of heptane isomerization on bifunctional Pd/H-Beta zeolites reveals insights into the chemical reactions and properties of heptamethyleneimine-related compounds. The mechanisms of isomerization and cracking over these catalysts underline the significance of molecular structure in determining the reaction pathways and products (Blomsma et al., 1996).
Physical Properties Analysis
Research into the synthesis and characterization of fluorinated polyimides for pervaporation of n-heptane/thiophene mixtures provides data on the physical properties of related compounds. These studies indicate the good thermal stability and glass transition temperatures of the polyimides, which are important for understanding the physical behavior of heptamethyleneimine derivatives (Wang et al., 2006).
Chemical Properties Analysis
The synthesis of near-infrared heptamethine cyanine dyes and their spectral, photochemical, and thermal properties offer insights into the chemical properties of heptamethyleneimine-related compounds. The study of these dyes highlights the impact of structure on their absorption properties and stability, which is crucial for applications in bioimaging and chemistry (Shershov et al., 2013).
Scientific Research Applications
Carcinogenic Studies : Heptamethyleneimine, when combined with sodium nitrite, was found to induce squamous carcinomas and tumors in rats. This study highlights its potential carcinogenic effects (Taylor & Lijinsky, 1975).
Synthesis of Fluorine Compounds : Direct fluorination of Heptamethyleneimine can produce perfluorinated products, indicating its role in the synthesis of complex fluorine compounds (Lin & Lagow, 1990).
Ionic Liquids in Hydrocarbon Separation : Heptamethyleneimine is relevant in the study of ionic liquids for separating hydrocarbons. It's part of a system that includes n-heptane and toluene, used to explore the effectiveness of ionic liquids in selective separation (González et al., 2016).
Dye and Imaging Research : Heptamethyleneimine derivatives, specifically heptamethine cyanines, are used in imaging applications. Modifications in these compounds can lead to brighter and more aggregation-resistant fluorophores for biomolecule labeling (Luciano et al., 2019).
Combustion and Fuel Studies : Heptamethyleneimine is referenced in studies of diesel engine emissions, especially regarding the effects of aromatic hydrocarbons and oxygenates on exhaust emissions (Xiao, Ladommatos, & Zhao, 2000).
Electron Spin Resonance Studies : This compound has been used in electron spin resonance studies, particularly in understanding conformational effects in medium-sized rings (Hudson & Hussain, 1968).
Thermodynamics and Chemistry : Heptamethyleneimine is part of thermodynamic studies that explore Gibbs energies and solvation dynamics in mixtures, such as those with n-heptane (Lepori, Matteoli, Gianni, & Righetti, 2015).
Platinum Complexes Synthesis : The synthesis of cis-bis-heptamethyleneimine platinum(II) dicarboxylate complexes and their characterization has been explored, indicating its utility in the development of new platinum-based compounds (Mukhopadhyay, Thurston, Whitmire, & Khokhar, 2002).
properties
IUPAC Name |
azocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZONIWRINJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020680 | |
Record name | Heptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocane | |
CAS RN |
1121-92-2 | |
Record name | Azocan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptamethyleneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azocine, octahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydroazocine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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